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Compound of Interest

Compound Name: H-Arg-Lys-OH

Cat. No.: B1472536 Get Quote

An In-depth Technical Guide

The dipeptide H-Arg-Lys-OH, composed of L-arginine and L-lysine, is a molecule of significant

interest in various research domains due to the unique properties of its constituent basic amino

acids. This document provides a comprehensive overview of the physicochemical properties,

stability, and known biological signaling involvement of H-Arg-Lys-OH, tailored for researchers,

scientists, and professionals in drug development.

Core Physicochemical Properties
H-Arg-Lys-OH is classified as a dipeptide, an organic compound containing exactly two alpha-

amino acids joined by a peptide bond. Its structure incorporates the highly basic side chains of

both arginine (a guanidinium group) and lysine (an amino group), which dictates many of its

chemical characteristics.[1][2]

Quantitative Physicochemical Data
The following table summarizes the key computed and experimental properties of H-Arg-Lys-
OH.
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Property Value Source

Molecular Formula C₁₂H₂₆N₆O₃ PubChem[3]

Molecular Weight 302.37 g/mol PubChem[3]

Monoisotopic Mass 302.20663871 Da PubChem

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-amino-

5-

(diaminomethylideneamino)pe

ntanoyl]amino]hexanoic acid

PubChem

Synonyms
Arginyllysine, Arg-Lys, RK

dipeptide, L-arginyl-L-lysine
PubChem, FooDB

LogP (Computed) -4.7 PubChem

pKa (Strongest Acidic) 3.82 FooDB

pKa (Strongest Basic) 12.05 FooDB

Physiological Charge +2 FooDB

Polar Surface Area 180.34 Å² FooDB

Hydrogen Bond Donors 7 FooDB

Hydrogen Bond Acceptors 8 FooDB

Rotatable Bond Count 11 FooDB

Solubility Profile
The solubility of a peptide is largely determined by its polarity and isoelectric point (pI). The pI

is the pH at which the molecule carries no net electrical charge, and solubility is typically at its

minimum at this point.

For H-Arg-Lys-OH, which contains two basic residues (Arg, Lys), an N-terminal amino group,

and one acidic C-terminal carboxyl group, the peptide is decidedly basic. The pI can be

estimated by averaging the pKa values of the two most basic functional groups: the arginine
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side chain (pKa ~12.5) and the lysine side chain (pKa ~10.5). This results in a high theoretical

pI, suggesting that its net charge is positive over a wide pH range.

Solubility Guidelines:

Aqueous Solutions: Due to the presence of two highly hydrophilic and basic amino acids, H-
Arg-Lys-OH is expected to have good solubility in water. Always begin dissolution attempts

with sterile, distilled water.

Acidic Conditions: As a basic peptide, its solubility is significantly enhanced in acidic

conditions. If solubility in water is limited, using a dilute acidic solution, such as 10% acetic

acid, is recommended. The acidic environment ensures the amino groups are fully

protonated, increasing the peptide's positive charge and its interaction with water molecules.

Neutral/Basic Conditions: Solubility is expected to be lowest at a pH approaching its high

isoelectric point.

Organic Solvents: For peptides that are neutral or highly hydrophobic, organic solvents like

DMSO, DMF, or acetonitrile are recommended. However, given the hydrophilic nature of Arg-

Lys, these are generally not the first choice unless the peptide is modified or part of a larger,

more hydrophobic sequence.

Experimental Protocol: Determining Aqueous Solubility
A common approach to experimentally determine peptide solubility involves photometric or

gravimetric methods with supersaturated solutions.
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Workflow for Peptide Solubility Determination

Preparation

Separation

Analysis

Prepare supersaturated stock solution of H-Arg-Lys-OH in deionized water

Equilibrate solution at a constant temperature (e.g., 25°C) with continuous stirring

Centrifuge to pellet undissolved peptide

Carefully collect the supernatant (saturated solution)

Measure concentration of the supernatant

Method 1: Photometric
(UV/Vis Spectroscopy at specific wavelength)

Option A

Method 2: Gravimetric
(Lyophilize a known volume and weigh the residue)

Option B

Click to download full resolution via product page

Caption: Workflow for determining peptide solubility.

Stability and Degradation
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Peptides are susceptible to both physical and chemical degradation. Understanding these

pathways is crucial for proper handling, storage, and experimental design.

Chemical Degradation:

Hydrolysis: This involves the cleavage of the peptide backbone and is often catalyzed by

acidic or basic conditions.

Oxidation: Residues such as methionine, cysteine, and tryptophan are particularly

susceptible to oxidation. While H-Arg-Lys-OH does not contain these, oxidation can still be a

concern under harsh conditions.

Physical Instability:

Aggregation: This is a common issue where peptide molecules self-associate to form

insoluble aggregates. The high hydrophilicity of arginine can potentially reduce this tendency.

Storage Recommendations: To ensure long-term stability, peptides should be stored lyophilized

at -20°C or -80°C. For experimental use, prepare fresh solutions and avoid repeated freeze-

thaw cycles. Use sterile solutions and aseptic handling techniques to prevent microbial

contamination.

Experimental Protocol: Forced Degradation Study for
Stability Assessment
Forced degradation studies are used to identify potential degradation products and determine

the intrinsic stability of a peptide. This typically involves exposing the peptide to stress

conditions and analyzing the outcome by Reverse-Phase High-Performance Liquid

Chromatography (RP-HPLC).
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Workflow for Peptide Stability Assessment

Preparation

Stress Conditions

Analysis

Prepare stock solution of H-Arg-Lys-OH in appropriate buffer

Aliquot stock solution into separate vials for each stress condition

Acid Hydrolysis
(e.g., 0.1 M HCl, 60°C)

Base Hydrolysis
(e.g., 0.1 M NaOH, 60°C)

Oxidation
(e.g., 3% H₂O₂, RT)

Thermal Stress
(e.g., 70°C)

Control
(No stress, stored at -20°C)

Take samples at multiple time points (e.g., 0, 2, 4, 8, 24 hours)

Neutralize acid/base samples before injection

Analyze all samples via stability-indicating RP-HPLC method

Quantify remaining intact peptide and identify degradation peaks

Click to download full resolution via product page

Caption: Workflow for assessing peptide stability via forced degradation.
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Biological Activity and Signaling Pathways
While the dipeptide H-Arg-Lys-OH itself is primarily studied as a metabolite, its constituent

amino acids, arginine and lysine, are known to play direct roles in cellular signaling, particularly

in promoting muscle growth.

Both arginine and lysine have been shown to enhance myotube hypertrophy by modulating the

mechanistic target of rapamycin (mTOR) signaling pathway. This pathway is a central regulator

of cell growth, proliferation, and protein synthesis. Evidence suggests that basic amino acids

like arginine and lysine can activate the PI3K/AKT/mTORC1 signaling axis, potentially through

the G-protein coupled receptor GPRC6A, which acts as a sensor for extracellular basic amino

acids.

GPRC6A-Mediated mTORC1 Activation
The diagram below illustrates the proposed signaling cascade initiated by extracellular arginine

or lysine, leading to the stimulation of protein synthesis.
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Proposed Signaling Pathway for Arg/Lys

Cell Membrane

Cytosol

H-Arg-Lys-OH
(or free Arg/Lys)

GPRC6A Receptor

 Binds

PI3K
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AKT

 Activates

TSC1/TSC2
Complex

 Inhibits

Rheb-GTP

 Inhibits

mTORC1

 Activates

p70S6K1

 Phosphorylates

4E-BP1

 Phosphorylates

Protein Synthesis
(Muscle Hypertrophy)

 Promotes  Promotes
(by releasing eIF4E)

Click to download full resolution via product page

Caption: Arg/Lys activate the GPRC6A/PI3K/AKT/mTORC1 pathway.
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This guide provides a foundational understanding of the physicochemical and biological

characteristics of H-Arg-Lys-OH. The data and protocols presented herein are intended to

support further research and development involving this and other basic dipeptides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1472536?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

